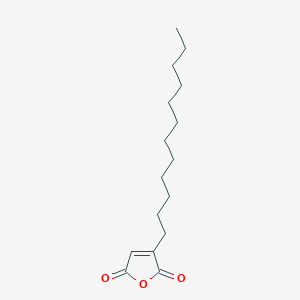
4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H8Cl3NO2. This compound is characterized by the presence of a benzamide group substituted with chlorine and dichloro-hydroxyethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,2-dichloroethanol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted benzamides.
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Applications De Recherche Scientifique
4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved depend on the specific biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-(2,2-dichloro-vinyl)benzamide
- 4-chloro-N-(2,2-dichloro-1-isothiocyanato-ethyl)benzamide
- 2-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide
Uniqueness
4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyethyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
58956-81-3 |
|---|---|
Formule moléculaire |
C9H8Cl3NO2 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
4-chloro-N-(2,2-dichloro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H8Cl3NO2/c10-6-3-1-5(2-4-6)8(14)13-9(15)7(11)12/h1-4,7,9,15H,(H,13,14) |
Clé InChI |
MIPFLOQARPRKRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(C(Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


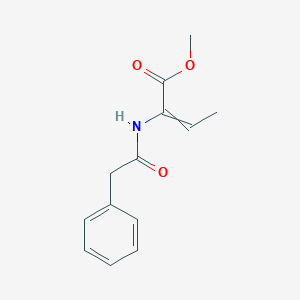


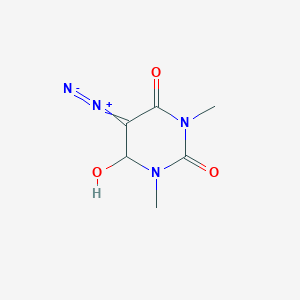
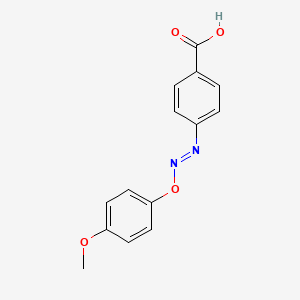

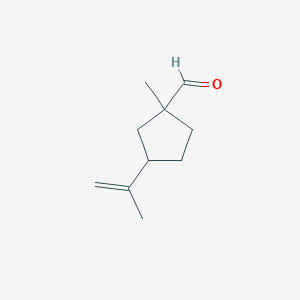

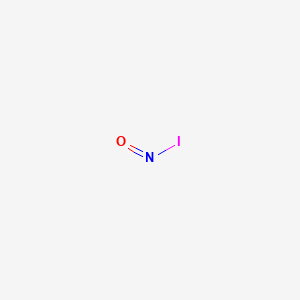
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)

silane](/img/structure/B14621063.png)
